1-[Bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride
Description
Historical Context of Flunarizine (B1672889) Hydrochloride Discovery and Early Preclinical Research
Flunarizine was discovered at Janssen Pharmaceutica in 1968, identified by the research code R14950. wikipedia.orgbionity.com Its development was part of a broader drug discovery program in the 1960s by various pharmaceutical companies, including Janssen, aimed at identifying novel coronary dilators for the treatment of angina pectoris. nih.gov This era of research led to the emergence of several key classes of calcium channel blockers. nih.gov Flunarizine is chemically related to cinnarizine, another diphenylpiperazine derivative also discovered by Janssen. wikipedia.orgnih.gov
Early preclinical research established its profile as a calcium antagonist. nih.gov Initial in-vivo studies demonstrated that flunarizine had a marked stabilizing effect on the endothelium. taylorandfrancis.com Further preclinical investigations explored its neuroprotective potential. In a rabbit model of ischemic spinal cord injury, pretreatment with flunarizine was shown to have a protective effect on neurological recovery. ahajournals.org Other research in rat models indicated that flunarizine hydrochloride could reduce neuronal damage, hematoma volume, and cell apoptosis following intracerebral hemorrhage (ICH). nih.gov These early findings laid the groundwork for its investigation in various neurological and vascular conditions.
Overview of Research Significance in Calcium Channel Blockers and Related Pharmacology
Flunarizine hydrochloride holds a unique position within the pharmacology of calcium channel blockers. It is classified as a selective calcium antagonist, but its mechanism of action is distinct from other major classes of calcium channel blockers like dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem). wikipedia.orgnih.gov While it inhibits the influx of extracellular calcium, it demonstrates a relatively low affinity for voltage-dependent L-type calcium channels compared to these other agents. wikipedia.orgontosight.ai
Research suggests that its primary mechanism may not be the direct plugging of calcium channels, but rather an intracellular action, such as antagonizing calmodulin, a key calcium-binding protein that modulates intracellular calcium levels. wikipedia.orgdrugbank.compatsnap.com This distinct mechanism is thought to contribute to its specific pharmacological profile. patsnap.com
Furthermore, flunarizine's research significance is enhanced by its multifaceted pharmacology, which extends beyond calcium channel modulation. Studies have identified additional activities, including histamine (B1213489) H1 receptor blocking, dopamine (B1211576) D2 receptor blocking, and some effects on serotonergic systems. wikipedia.orgdrugbank.compatsnap.com This complex profile has made it a valuable tool for researchers studying conditions where multiple pathways, including neuronal hyperexcitability and vasoregulation, are implicated. musechem.compatsnap.com
Table 1: Comparative Pharmacological Profile of Flunarizine and Other Calcium Channel Blockers This table is based on data from academic research and is for informational purposes only.
| Compound | Primary Mechanism | Additional Noted Activities in Research |
|---|---|---|
| Flunarizine | Selective calcium antagonist, possibly via intracellular calmodulin antagonism. wikipedia.orgdrugbank.com | Histamine H1, dopamine D2, and serotonin (B10506) receptor blocking activity. wikipedia.orgpatsnap.com |
| Verapamil | L-type calcium channel blocker. nih.gov | Also blocks α-adrenoceptors and K-channels. nih.gov |
| Nifedipine (B1678770) | L-type calcium channel blocker. nih.gov | May block Na+ channels at higher concentrations. nih.gov |
| Diltiazem | L-type calcium channel blocker. nih.gov | N/A |
Scope of Current Academic Research on Flunarizine Hydrochloride
Academic research on flunarizine hydrochloride continues to evolve, with contemporary studies exploring novel applications and further elucidating its mechanisms of action. A significant area of current investigation is drug repurposing, where its unique pharmacological properties are being tested against new therapeutic targets.
Recent research areas include:
Novel Neurological Applications: Studies have investigated its potential to reduce the severity and duration of attacks in rare genetic disorders like alternating hemiplegia and rapid onset dystonia-parkinsonism, which are linked to mutations in the ATP1A3 gene. wikipedia.org There is also preclinical research suggesting it may promote motor neuron survival in models of spinal muscular atrophy. wikipedia.org
Antiviral and Anti-prion Potential: In-silico and cell-based assays have identified flunarizine as a candidate for repurposing against human pathogenic mammarenaviruses, such as Lassa virus, by inhibiting viral RNP activity and glycoprotein-mediated cell entry. nih.govmdpi.com It has also shown promise in research as a potential anti-prion medication. wikipedia.org
Neuroprotection and Brain Injury: Building on earlier work, recent studies continue to explore its role in mitigating secondary brain injury. Research in rat models of intracerebral hemorrhage suggests flunarizine exerts protective effects possibly through the PI3K/AKT signaling pathway. nih.gov
Psychiatric Disorders: Computational and molecular dynamics studies have proposed flunarizine as a candidate for repurposing as an antidepressant, suggesting it may act as a stable inhibitor of the serotonin transporter (SERT). frontiersin.org
Combination Therapies: Several recent meta-analyses and clinical studies have evaluated the efficacy of combining flunarizine hydrochloride with other treatments, such as Traditional Chinese Medicine decoctions, for the management of migraine. nih.govelsevier.esscielo.br
Epilepsy and Sensory Disorders: An ongoing clinical trial is evaluating its efficacy as an adjunctive treatment for treatment-resistant absence epilepsy. clinicaltrials.gov Additionally, recent retrospective analysis suggests a potential benefit in patients with sudden sensorineural hearing loss who have an incomplete recovery after standard treatment. nih.gov
Table 2: Selected Areas of Current Academic Research on Flunarizine Hydrochloride This table is for informational purposes and highlights ongoing research directions.
| Research Area | Focus of Investigation | Recent Findings/Status |
|---|---|---|
| Drug Repurposing (Antiviral) | Efficacy against human pathogenic mammarenaviruses (e.g., Lassa virus). nih.govmdpi.com | Found to inhibit viral RNP activity and cell entry in cell-based assays. nih.govmdpi.com |
| Drug Repurposing (Antidepressant) | Potential as a serotonin transporter (SERT) inhibitor for major depressive disorder. frontiersin.org | Molecular simulations confirmed stable binding to SERT. frontiersin.org |
| Rare Neurological Diseases | Treatment for alternating hemiplegia and rapid onset dystonia-parkinsonism. wikipedia.org | May reduce severity and duration of paralysis attacks. wikipedia.org |
| Epilepsy | Adjunctive therapy for treatment-resistant absence epilepsy. clinicaltrials.gov | Open-label clinical study is underway to evaluate efficacy. clinicaltrials.gov |
| Combination Therapy (Migraine) | Co-administration with Traditional Chinese Medicine. nih.govelsevier.esscielo.br | Meta-analyses suggest enhanced efficacy compared to monotherapy. nih.govelsevier.es |
| Neuroprotection (Brain Injury) | Role in secondary brain injury following intracerebral hemorrhage. nih.gov | Preclinical studies show reduced cell apoptosis, possibly via the PI3K/AKT pathway. nih.gov |
Established Synthetic Pathways of Flunarizine Hydrochloride
The synthesis of Flunarizine hydrochloride, a difluorinated piperazine (B1678402) derivative, is accomplished through various established multi-step chemical routes. These pathways are designed to construct the core molecular framework by assembling key structural components in a sequential manner.
Multi-step Synthetic Routes
Several synthetic strategies for Flunarizine have been reported in the chemical literature. A common and efficient route commences with commercially available bis(4-fluorophenyl)methanone. This starting material undergoes a reduction, followed by chlorination and subsequent reactions with piperazine and cinnamyl bromide to yield the final compound. scholarsresearchlibrary.com
A detailed synthetic scheme is as follows:
Reduction: Bis(4-fluorophenyl)methanone is reduced using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield bis(4-fluorophenyl)methanol (B1266172). scholarsresearchlibrary.com
Chlorination: The resulting alcohol is treated with hydrochloric acid under reflux conditions to produce 4,4'-(chloromethylene)-bis-(fluorobenzene). scholarsresearchlibrary.com
First Alkylation: This chlorinated intermediate is then reacted with piperazine in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (B95107) (THF) to form 1-[bis-(4-fluorophenyl)-methyl]-piperazine. scholarsresearchlibrary.com
Second Alkylation: The product from the previous step is subsequently alkylated with cinnamyl bromide in acetonitrile (B52724) with potassium carbonate to yield the flunarizine base. scholarsresearchlibrary.com
Salt Formation: Finally, the flunarizine base is treated with hydrochloric acid to afford the desired Flunarizine hydrochloride salt.
Another established pathway involves a Wittig reaction to stereoselectively form the cinnamyl group. This route begins with the preparation of 1-benzhydryl-4-(2,2-dimethoxyethyl)piperazine derivatives, which are then hydrolyzed to the corresponding aldehydes. These aldehydes undergo a Wittig reaction to produce the E (trans) and Z (cis) isomers of the cinnamylpiperazine (B8809312) structure.
Key Intermediates and Reaction Conditions
The efficiency and yield of Flunarizine synthesis are highly dependent on the careful selection of intermediates and the precise control of reaction conditions. The key molecular building blocks and the conditions employed in a common synthetic pathway are summarized below.
| Step | Key Intermediate | Precursors | Reagents and Conditions |
| 1 | Bis-(4-fluorophenyl)-methanol | Bis-(4-fluorophenyl)-methanone | Sodium borohydride (NaBH₄), Methanol, 0°C to Room Temperature |
| 2 | 4,4′-(chloromethylene)-bis-(fluorobenzene) | Bis-(4-fluorophenyl)-methanol | Concentrated Hydrochloric Acid (HCl), 90-95°C |
| 3 | 1-[Bis-(4-fluorophenyl)-methyl]-piperazine | 4,4′-(chloromethylene)-bis-(fluorobenzene), Piperazine | Potassium Carbonate (K₂CO₃), Tetrahydrofuran (THF), Reflux |
| 4 | Flunarizine (base) | 1-[Bis-(4-fluorophenyl)-methyl]-piperazine, Cinnamyl bromide | Potassium Carbonate (K₂CO₃), Acetonitrile, Reflux |
Advanced Synthetic Methodologies for Research Probes
To investigate the biological activity and pharmacokinetic properties of Flunarizine, specialized research probes are often required. Advanced synthetic methods have been developed to introduce reporter moieties, such as radioisotopes, and to create novel formulations for experimental studies.
Radiolabeling Techniques (e.g., [18F]Flunarizine) for Research Applications
For application in Positron Emission Tomography (PET) imaging, a key research tool in neuroscience and oncology, Flunarizine has been labeled with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). The synthesis of [¹⁸F]Flunarizine is a multi-step process that requires specialized radiochemistry techniques.
The synthesis typically starts with the preparation of a suitable precursor, followed by the introduction of the [¹⁸F]fluoride ion. A reported method involves the following key transformations:
Precursor Synthesis: A precursor molecule, 4-fluoro-4'-(trimethylammonium)benzophenone trifluoromethanesulfonate, is synthesized.
Radiolabeling: This precursor undergoes nucleophilic aromatic substitution with no-carrier-added [¹⁸F]fluoride ion to produce 4-[¹⁸F]fluoro-4'-fluorobenzophenone. rroij.com This reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rroij.com
Reduction and Chlorination: The resulting radiolabeled ketone is immediately reduced, for instance with lithium aluminum hydride (LiAlH₄), to 4-[¹⁸F]fluoro-4'-fluorobenzhydrol. rroij.com This alcohol is then converted to the more reactive 4-[¹⁸F]fluoro-4'-fluorobenzhydryl chloride using a chlorinating agent like thionyl chloride. rroij.com
Final Alkylation: The radiolabeled chloride is then used to alkylate N-cinnamylpiperazine, yielding [¹⁸F]Flunarizine. rroij.comwisdomlib.org The final product is purified using high-performance liquid chromatography (HPLC). rroij.com The entire synthesis is performed in a short timeframe to minimize radioactive decay, resulting in a product with high specific activity, often exceeding 2000 Ci/mmol. rroij.comresearchgate.net
Preparation of Research Formulations for Solubility and Permeability Studies (e.g., Microemulsions, Thermoreversible Formulations)
Due to its poor aqueous solubility, research on Flunarizine's absorption and transport across biological membranes necessitates the development of specialized formulations.
Microemulsions: To enhance the solubility and potentially the permeability of Flunarizine, oil-in-water (O/W) microemulsions have been developed for research purposes. scholarsresearchlibrary.comresearchgate.net These are thermodynamically stable, isotropic systems composed of an oil phase, an aqueous phase, a surfactant, and a co-surfactant. The selection of these components is critical for creating a stable microemulsion that can effectively solubilize the lipophilic drug. For instance, a study successfully enhanced Flunarizine solubility by 123-fold using a microemulsion composed of Capmul MCM (oil), Tween 80 (surfactant), and PEG 400 (co-surfactant). scholarsresearchlibrary.comresearchgate.net The resulting microemulsion had a small droplet size of approximately 12.3 nm, which is believed to facilitate drug absorption. scholarsresearchlibrary.com Such formulations are invaluable for in vitro and ex vivo permeability studies using models like Franz diffusion cells. researchgate.net
Thermoreversible Formulations: For studies requiring sustained or localized drug release, thermoreversible gels are a valuable tool. These formulations exist as free-flowing liquids at refrigerated temperatures and undergo a phase transition to a viscous gel at physiological temperatures (around 37°C). researchgate.netinnovareacademics.in This property is achieved using thermosensitive polymers, most commonly poloxamers like Pluronic F-127 (Poloxamer 407). researchgate.netinnovareacademics.in For Flunarizine research, a liquid formulation can be prepared at a low temperature by dissolving the drug and the poloxamer in an aqueous buffer. researchgate.net To further enhance the solubility of Flunarizine within the formulation, cyclodextrins such as β-cyclodextrin have been incorporated to form inclusion complexes. researchgate.netmanipal.edu These in-situ gelling systems are used in research to study the prolonged release and permeation of the drug across mucosal surfaces. manipal.eduresearchgate.net
Chemical Stability and Degradation Studies (In Vitro)
The intrinsic chemical stability of Flunarizine hydrochloride is a critical parameter that influences its shelf-life, formulation development, and analytical method validation. In vitro stability is assessed through forced degradation studies, where the drug substance is exposed to a variety of stress conditions more severe than accelerated stability testing. These studies are conducted in line with International Council for Harmonisation (ICH) guidelines.
Forced degradation studies on Flunarizine have been performed under hydrolytic, oxidative, thermal, and photolytic conditions. The drug shows significant degradation under basic conditions and, to a lesser extent, under acidic and oxidative conditions. rroij.comimpactfactor.orgresearchgate.net The stability under different stress conditions is crucial for identifying potential degradation products and establishing the degradation pathway.
| Stress Condition | Reagents/Conditions | Observation | Percent Degradation Reported |
| Acidic Hydrolysis | 0.1 N HCl / 5 N HCl | Degradation Occurs | ~3.37% - 28.54% impactfactor.orgresearchgate.net |
| Alkaline Hydrolysis | 0.1 N NaOH / 5 N NaOH | Significant Degradation | ~6.21% - 31.68% impactfactor.orgresearchgate.net |
| Oxidative Degradation | 3% - 30% H₂O₂ | Degradation Occurs | ~5.89% impactfactor.org |
| Thermal Degradation | 60°C / Dry Heat | Degradation Observed | ~4.12% impactfactor.org |
| Photolytic Degradation | UV Light Exposure (24 hours) | Degradation Observed | ~10.43% rroij.com |
These studies confirm that Flunarizine is most susceptible to alkaline hydrolysis. The data generated from these forced degradation experiments are essential for the development of stability-indicating analytical methods, such as HPLC, which can separate the intact drug from its degradation products. rroij.comimpactfactor.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
30484-77-6 |
|---|---|
Molecular Formula |
C26H27ClF2N2 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |
InChI |
InChI=1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4+; |
InChI Key |
NFKPPSNTQMFDIW-KQGICBIGSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Appearance |
Solid powder |
Other CAS No. |
30484-77-6 27064-95-5 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
52468-60-7 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydrochloride, Flunarizine Flunarizin Flunarizine Flunarizine Dihydrochloride Flunarizine Hydrochloride Hydrochloride, Flunarizine R 14950 R-14950 R14950 Sibelium |
Origin of Product |
United States |
Synthetic Chemistry and Derivative Development
Degradation Studies of Flunarizine (B1672889) Hydrochloride
Forced degradation studies are crucial for establishing the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
The stability of Flunarizine hydrochloride under acidic and basic conditions has been investigated through various studies. The compound demonstrates notable differences in its degradation profile under these opposing pH environments.
Acidic Conditions: Under acidic stress, Flunarizine hydrochloride has been found to be relatively stable. researchgate.netresearchgate.net Studies involving exposure to 5 N HCl for 3 hours with reflux and 1.0 N HCl for 12 hours have been conducted. rroij.comajpaonline.com In one study, after subjecting the drug to acidic conditions, the percentage of the remaining drug was analyzed, indicating its resilience to acid-induced degradation. researchgate.net
Basic Conditions: In contrast to its stability in acidic media, Flunarizine hydrochloride undergoes extensive degradation in basic conditions. researchgate.netresearchgate.net Exposure to 1.0 N NaOH for 12 hours resulted in significant degradation of the compound. ajpaonline.com Another study using 0.1 N NaOH for a period of 1 hour also demonstrated this susceptibility to basic hydrolysis. researchgate.net The degradation in a basic medium has been described as extensive, highlighting a key vulnerability in the molecule's structure under alkaline stress. researchgate.netresearchgate.net
The following table summarizes the findings from various forced degradation studies on Flunarizine hydrochloride under acidic and basic conditions.
Table 1: Summary of Acidic and Basic Degradation Studies
| Stress Condition | Reagent | Duration | Outcome |
|---|---|---|---|
| Acidic | 5 N HCl | 3 hours (reflux) | Stable |
| Acidic | 1.0 N HCl | 12 hours | Stable |
| Basic | 1.0 N NaOH | 12 hours | Significant degradation |
| Basic | 0.1 N NaOH | 1 hour | Extensive degradation |
The primary degradation products formed under these conditions include 1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, 4-oxide, bis(4-fluorophenyl)methanone, bis(4-fluorophenyl)methanol (B1266172), and 1-(3-phenyl-2-propenyl)piperazine. nih.gov
The thermal stability of Flunarizine hydrochloride has been evaluated to understand its behavior at elevated temperatures, which is a critical parameter for determining appropriate storage and handling conditions.
Studies have shown that Flunarizine hydrochloride is generally stable under thermal stress. researchgate.netresearchgate.net In one investigation, the compound was exposed to a temperature of 80°C for 24 hours in a hot air oven, and the subsequent analysis indicated good stability. rroij.com Another study involved placing the drug in an oven at 60°C for 24 hours, which also supported its thermal resilience. impactfactor.org Furthermore, thermal degradation was assessed at 24°C for 6 hours, with the compound remaining stable. ajpaonline.com
In-vitro comparative degradation studies on different brands of Flunarizine hydrochloride tablets exposed to heat at 40°C in a water bath for 1 hour showed that the percentage of the assay was found to be in the range of 79.17% to 101.84%, indicating that most brands were stable under these conditions. researchgate.net
A patent for Flunarizine hydrochloride capsules also reported on the compound's stability. Under simulated packaging conditions at 40°C ± 2°C and 75% ± 5% relative humidity for 6 months, no significant changes in quality detecting indices were observed, confirming its good quality stability. google.com
The following table provides a summary of the thermal stability studies conducted on Flunarizine hydrochloride.
Table 2: Summary of Thermal Stability Investigations
| Temperature | Duration | Environment | Outcome |
|---|---|---|---|
| 80°C | 24 hours | Hot air oven | Stable rroij.com |
| 60°C | 24 hours | Oven | Stable impactfactor.org |
| 40°C | 1 hour | Water bath | Assay: 79.17%-101.84% researchgate.net |
| 40°C ± 2°C | 6 months | 75% ± 5% RH | No significant change google.com |
| 24°C | 6 hours | Not specified | Stable ajpaonline.com |
Preclinical Pharmacological Mechanisms and Cellular Interactions
Voltage-Gated Calcium Channel Modulation
Flunarizine's interaction with voltage-gated calcium channels is a cornerstone of its mechanism of action. It exhibits a complex profile, interacting with multiple types of calcium channels, which contributes to its therapeutic effects. The compound prevents cellular calcium overload by mitigating excessive transmembrane calcium influx without disturbing normal cellular calcium homeostasis. nih.gov
Selective Inhibition of T-type Calcium Channels
Flunarizine (B1672889) is a recognized and potent inhibitor of T-type calcium channels. nih.govwikipedia.org This inhibition has been observed across various neuronal tissues and specific channel subtypes. nih.gov Research has identified flunarizine as a moderately potent T-type Ca2+ channel blocker in native cells, such as hypothalamic neurons, with an IC50 value of 0.7 μM. nih.govjneurosci.org Its effects have also been noted in other neuronal cells, including rat amygdaloid neurons and hippocampal CA1 pyramidal neurons. nih.gov
Further detailed studies have elucidated flunarizine's differential effects on the three subtypes of T-type channels (α1G, α1H, and α1I). It displays a preferential block of α1G and α1I T-type channels compared to the α1H subtype. nih.gov This subtype selectivity may contribute to its specific therapeutic profile.
| T-type Channel Subtype | Cell Type / Preparation | Inhibitory Concentration (Kd / IC50) |
|---|---|---|
| α1G (Cav3.1) | Expressed in cells | ~0.53 µM (Kd) |
| α1I (Cav3.3) | Expressed in cells | ~0.84 µM (Kd) |
| α1H (Cav3.2) | Expressed in cells | ~3.6 µM (Kd) |
| General T-type | Hypothalamic neurons | 0.7 µM (IC50) |
Non-Selective Calcium Antagonism Spectrum
While often highlighted for its effects on L- and T-type channels, flunarizine's activity spectrum extends to other calcium channels, leading to its characterization in some contexts as a non-selective calcium channel blocker. medchemexpress.comnih.gov Studies have indicated that flunarizine can also block N-type calcium channels. nih.gov Furthermore, in cultured rat cortical neurons, flunarizine blocked general voltage-gated calcium currents (ICa) with an IC50 value of 1.77 μM. nih.govmedchemexpress.com This broader range of action on multiple calcium channel types underscores a more complex interaction than a purely selective blockade of one channel type might suggest. frontiersin.org
Non-Calcium Channel Related Receptor and Ion Channel Activities
Beyond its direct effects on calcium channels, flunarizine's pharmacological profile is significantly shaped by its interactions with other key intracellular proteins and cell surface receptors.
Calmodulin Binding Properties
Flunarizine is known to possess calmodulin binding properties. pediatriconcall.compatsnap.comnih.gov It has been proposed that its mechanism may involve an intracellular action of antagonizing calmodulin, a primary intracellular calcium-binding protein. wikipedia.org Research has demonstrated that flunarizine can inhibit the activity of calcium-calmodulin-activated phosphodiesterase, a key enzyme, through competitive antagonism against calmodulin. nih.gov This interaction suggests that some of the pharmacological effects of flunarizine could be attributed to its modulation of calmodulin-dependent signaling pathways. nih.govnih.gov
| Receptor | Binding Affinity (Ki) | Assay Type |
|---|---|---|
| Histamine (B1213489) H1 Receptor | 18 nM | Radioligand binding ([3H] Pyrilamine) |
Dopamine (B1211576) D2 Receptor Antagonism
Preclinical studies have established that flunarizine hydrochloride acts as an antagonist at dopamine D2 receptors. In vitro binding assays have demonstrated a dose-dependent inhibition of ligand binding to these receptors. Specifically, flunarizine inhibits the binding of [3H]spiperone, a well-characterized D2 antagonist, with a Ki value of 112 ± 9 nM nih.gov. This indicates a fairly potent interaction with the dopamine D2 receptor. Schild plot analysis of this interaction has revealed a competitive antagonism, suggesting that flunarizine directly competes with dopamine for binding to the D2 receptor nih.gov. This antagonistic activity at D2 receptors is considered a neuroleptic-like action and is thought to be the basis for some of its observed effects.
Serotonin (B10506) Receptor Modulation (e.g., S2)
Flunarizine's interaction with the serotonergic system has been a subject of preclinical investigation, primarily focusing on its effects on serotonin uptake. Studies have shown that flunarizine can inhibit the reuptake of serotonin in a concentration-dependent manner. In human and rat blood platelets, flunarizine inhibited serotonin uptake with an IC50 value of 1 µmol/L, and in rat synaptosomes, the IC50 value was 5 µmol/L nih.gov. The mechanism of this inhibition in human blood platelets was found to be noncompetitive, indicating that flunarizine interacts directly with the 5-HT uptake site nih.gov. This interaction does not appear to be dependent on extracellular calcium.
While the provided outline specifies modulation of serotonin S2 receptors, direct preclinical evidence detailing flunarizine's binding affinity or functional modulation of the 5-HT2 receptor subtype is not extensively available in the reviewed literature. However, computational studies have suggested that flunarizine has the potential to act as a serotonin transporter inhibitor, forming stable interactions with key residues within the transporter's active site.
Sodium Channel Blocking Activities
A significant aspect of flunarizine's preclinical pharmacology is its ability to block voltage-gated sodium channels. Whole-cell patch-clamp experiments on cultured neonatal rat cardiomyocytes have demonstrated that flunarizine depresses the fast inward Na+ current in a manner that is both concentration- and frequency-dependent. This use-dependent inhibition is a key characteristic of its sodium channel blocking activity.
Further studies in cultured rat cortical neurons have quantified this effect, revealing that flunarizine blocks sodium currents (INa) in a concentration-dependent manner with an IC50 value of 0.94µM. The blockade of INa is more pronounced at more depolarized holding potentials, and flunarizine shifts the steady-state inactivation curve of these channels towards more hyperpolarizing potentials. It also significantly delays the recovery from fast inactivation of the sodium channels. This activity is thought to contribute significantly to its observed preclinical effects in models of neuronal hyperexcitability.
Flunarizine Hydrochloride: Preclinical Receptor and Channel Interactions
| Target | Interaction | Value | Preparation | Reference |
|---|---|---|---|---|
| Dopamine D2 Receptor | Antagonism (Ki) | 112 ± 9 nM | In vitro binding assay | nih.gov |
| Serotonin Transporter | Uptake Inhibition (IC50) | 1 µmol/L | Human and rat blood platelets | nih.gov |
| Serotonin Transporter | Uptake Inhibition (IC50) | 5 µmol/L | Rat synaptosomes | nih.gov |
| Voltage-gated Sodium Channel (INa) | Blockade (IC50) | 0.94 µM | Cultured rat cortical neurons |
Intracellular Signaling Pathway Modulation
Preclinical evidence clearly demonstrates that flunarizine hydrochloride modulates the release of neurotransmitters, with a notable effect on glutamate (B1630785). Flunarizine has been shown to inhibit both the calcium-dependent and calcium-independent release of glutamate from synaptosomes and cultured neurons. This inhibition is concentration-dependent, with total inhibition observed at a concentration of 10 µM. The mechanism underlying this effect is attributed to a direct antagonism of both voltage-dependent Ca2+ channels and tetrodotoxin-sensitive Na+ channels.
Cellular and Tissue-Level Pharmacodynamics (Preclinical)
The cellular and molecular actions of flunarizine hydrochloride translate into observable pharmacodynamic effects at the tissue and organ level in preclinical models. A prominent effect is its influence on cerebral circulation. In conscious rats, intravenous administration of flunarizine has been shown to increase local cerebral blood flow in nearly all gray matter structures without significantly altering local cerebral glucose utilization researchgate.net. This suggests that flunarizine primarily exerts a cerebral vasodilating action under normal physiological conditions researchgate.net.
Furthermore, flunarizine has demonstrated neuroprotective effects in preclinical models of ischemia. In a rabbit model of ischemic spinal cord injury, pretreatment with flunarizine was associated with significantly improved neurological recovery scores nih.gov. This protective effect is thought to be mediated by the inhibition of pathological cytosolic calcium accumulation rather than a direct effect on vascular smooth muscle nih.gov.
Cerebrovascular Effects and Vasodilation Mechanisms (e.g., Isolated Arteries)
Preclinical studies have established flunarizine as a potent vasodilator of cerebral vessels. In a study involving 11 cats, intravenous administration of flunarizine at doses of 0.6-1.0 mg/kg resulted in an increase in cerebrocortical oxygen tension and cerebrocortical blood flow. nih.gov This was accompanied by a decrease in cerebrocortical carbon dioxide tension, all of which occurred despite a concurrent fall in blood pressure. nih.gov These findings strongly suggest that flunarizine induces an increase in cerebral blood flow primarily through cerebral vasodilation. nih.gov
| Preclinical Model | Agent | Dose | Observed Cerebrovascular Effects |
| Cat | Flunarizine hydrochloride | 0.6-1.0 mg/kg (i.v.) | Increased cerebrocortical oxygen tension, increased cerebrocortical blood flow, decreased cerebrocortical carbon dioxide tension. nih.gov |
| Cat | Papaverine hydrochloride | 1 mg/kg | Comparable increase in cerebrocortical oxygen tension to flunarizine. nih.gov |
Neuronal Excitability and Stabilization Mechanisms
Flunarizine has demonstrated significant effects on neuronal excitability, which are thought to contribute to its therapeutic applications. A key mechanism underlying this is its ability to modulate voltage-gated ion channels in sensory neurons.
In a study utilizing whole-cell patch-clamp recordings on acutely isolated mouse trigeminal ganglion neurons, flunarizine was shown to block both tetrodotoxin-resistant (TTX-R) sodium currents and high-voltage activated (HVA) calcium currents in a concentration-dependent manner. nih.govmednexus.org The concentration producing half-maximal current block (IC50) was determined to be 2.89 µmol/L for TTX-R sodium currents and 2.73 µmol/L for HVA calcium currents. nih.govmednexus.org
Furthermore, flunarizine's blockade of these channels was found to be use-dependent, meaning the effect is enhanced with higher rates of channel activation. nih.gov The steady-state inactivation curves for both TTX-R sodium currents and HVA calcium currents were also shifted towards more hyperpolarizing potentials in the presence of flunarizine. nih.govmednexus.org These actions collectively reduce the excitability of sensory neurons.
Beyond direct channel blockade, flunarizine has been investigated in models related to migraine pathogenesis, such as brain hypoxia and cortical spreading depression (SD). It has shown potent antihypoxic properties in animal models. nih.gov In in-vitro studies using hippocampal slices, flunarizine at physiologically relevant concentrations improved the post-hypoxic recovery of synaptic function, demonstrating a direct neuronal protective effect. nih.gov There is also evidence to suggest that flunarizine can increase the threshold for eliciting SD, a wave of neuronal depolarization implicated in migraine aura. nih.gov
| Ion Channel | Preclinical Model | Effect of Flunarizine | IC50 Value |
| Tetrodotoxin-Resistant Sodium Channels | Mouse Trigeminal Ganglion Neurons | Concentration-dependent block nih.govmednexus.org | 2.89 µmol/L nih.govmednexus.org |
| High-Voltage Activated Calcium Channels | Mouse Trigeminal Ganglion Neurons | Concentration-dependent block nih.govmednexus.org | 2.73 µmol/L nih.govmednexus.org |
Ion Channel Modulation and Cardiac Rhythm Studies in Preclinical Models (e.g., Zebrafish)
The zebrafish has emerged as a valuable preclinical model for studying the effects of compounds on cardiac rhythm due to its genetic and electrophysiological similarities to humans. frontiersin.orgmdpi.comnih.gov Studies utilizing zebrafish embryos have provided insights into the cardiac ion channel modulation by flunarizine hydrochloride.
In one such study, exposure of zebrafish embryos to flunarizine hydrochloride resulted in a slowing of the heart rate and the induction of arrhythmia after 25 and 30 minutes of incubation. nih.gov This observation of induced arrhythmia is consistent with findings in other animal models, such as anesthetized rats. nih.gov
To understand the molecular basis of these effects, in silico molecular docking studies were performed. These studies investigated the interaction of flunarizine with the Danio rerio Cav1.2 protein, a key L-type calcium channel. The results showed that flunarizine hydrochloride had a favorable docking pose within a cavity in domain III (DIII) of the modeled Cav1.2 protein. nih.govresearchgate.net This interaction with a crucial cardiac ion channel provides a potential mechanism for the observed effects on cardiac rhythm.
| Preclinical Model | Compound | Observed Effect on Cardiac Rhythm | Molecular Target Interaction (in silico) |
| Zebrafish Embryo | Flunarizine hydrochloride | Slowing of heart rate and arrhythmia nih.gov | Best docking pose in the DIII cavity of the Cav1.2 protein nih.govresearchgate.net |
Preclinical Pharmacokinetics and Biotransformation
Absorption Characteristics in Animal Models
Flunarizine (B1672889) hydrochloride has demonstrated good absorption following oral administration in preclinical studies involving rats and dogs. nih.gov While specific pharmacokinetic parameters can vary between studies and animal models, the available data indicates efficient uptake from the gastrointestinal tract.
| Animal Model | Key Findings |
| Rats | Well absorbed after oral administration. nih.gov |
| Dogs | Well absorbed after oral administration. nih.gov |
Distribution Profile in Animal Tissues and Across Biological Barriers
Following absorption, flunarizine undergoes extensive distribution throughout the body, a characteristic suggested by its large volume of distribution. researchgate.net Preclinical studies have highlighted its ability to permeate significant biological barriers and accumulate in specific tissues.
Blood-Brain Barrier Permeation
Flunarizine hydrochloride effectively crosses the blood-brain barrier. researchgate.net This penetration is a key aspect of its preclinical pharmacological profile. Studies in rats have demonstrated that flunarizine can influence the permeability of the blood-brain barrier itself, particularly under hypertensive conditions.
Tissue Accumulation (e.g., Adipose Tissue, Skeletal Muscle)
Preclinical data indicates that flunarizine preferentially distributes to adipose tissue. researchgate.net While specific quantitative data on the concentration in adipose and skeletal muscle from preclinical studies is not extensively detailed in the reviewed literature, the lipophilic nature of the compound supports its accumulation in fatty tissues.
Plasma Protein Binding Characteristics
In vitro studies using human plasma indicate that flunarizine is extensively bound to plasma proteins, with approximately 90% being protein-bound. researchgate.net Another in vitro study determined the free fraction of flunarizine in human plasma to be extremely low, at 0.083 ± 0.005%, indicating a very high degree of protein binding. nih.gov While these studies were conducted on human plasma, the high degree of binding is an important characteristic of the compound's disposition.
| Parameter | Finding |
| Binding to Plasma Proteins (in vitro, human) | Approximately 90% bound researchgate.net |
| Free Fraction (in vitro, human) | 0.083 ± 0.005% nih.gov |
Hepatic Metabolism and Metabolite Identification (Preclinical)
Flunarizine hydrochloride undergoes extensive hepatic metabolism in preclinical species, with primary pathways including oxidative N-dealkylation and aromatic hydroxylation. nih.govnih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP2D6)
The metabolism of flunarizine is mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP2D6 as a key enzyme responsible for the aromatic hydroxylation of flunarizine. Other CYP isozymes, including CYP2C9, CYP1A1, and CYP1A2, are also implicated in the N-dealkylation pathways.
Preclinical studies in rats have revealed interesting sex-dependent differences in metabolism. In male rats, the primary metabolic route is oxidative N-dealkylation, leading to the formation of bis(4-fluorophenyl)methanol (B1266172). nih.govnih.govtandfonline.com Conversely, in female rats, as well as in male dogs, aromatic hydroxylation is the more dominant pathway, resulting in hydroxy-flunarizine. nih.govnih.govtandfonline.com These primary metabolites can then undergo further conjugation, such as glucuronidation, before excretion. nih.gov
| Animal Model | Major Metabolic Pathway | Major Metabolite(s) |
| Male Rats | Oxidative N-dealkylation | bis(4-fluorophenyl)methanol, Hippuric acid nih.govnih.govtandfonline.com |
| Female Rats | Aromatic Hydroxylation | Hydroxy-flunarizine nih.govnih.govtandfonline.com |
| Male Dogs | Aromatic Hydroxylation | Hydroxy-flunarizine nih.govnih.govtandfonline.com |
Excretion Pathways and Kinetics (Preclinical)
Following oral administration in preclinical models, flunarizine is well-absorbed. nih.gov The excretion of the parent drug and its metabolites is slow and occurs primarily through the feces. hres.ca
Fecal and Biliary Excretion : The main route of elimination for flunarizine and its metabolites is biliary excretion into the intestine, followed by elimination in the feces. researchgate.netnih.gov In studies with rats and dogs, the majority of the administered radioactive dose was recovered in the feces. nih.gov Minimal amounts of unchanged drug are excreted. researchgate.net After a 48-hour period following a single dose, fecal excretion accounted for less than 6% of the dose, indicating a very slow and prolonged excretion process. hres.ca
Urinary Excretion : Urinary excretion is a minor pathway for flunarizine elimination. nih.gov Very low levels of radioactivity are found in the urine of dosed animals. nih.gov For instance, within 48 hours, urinary excretion was found to be less than 0.2%. hres.ca The metabolites found in urine, such as bis(4-fluorophenyl)methanol and hydroxy-flunarizine, are mainly present as their glucuronide conjugates. nih.gov
Enterohepatic Circulation : Evidence of enterohepatic circulation for the major metabolites, bis(4-fluorophenyl)methanol and hydroxy-flunarizine, has been demonstrated in rats. nih.gov After being excreted into the bile as glucuronides, these metabolites can be reabsorbed from the intestine and re-enter circulation, which contributes to the long elimination half-life of the drug. nih.govtoxmsdt.com
Comparative Species Metabolism Studies (In Vitro and In Vivo)
Significant species and sex differences have been observed in the metabolism of flunarizine, highlighting the importance of comparative studies. nih.govtandfonline.comnih.gov
Rat Metabolism (In Vivo and In Vitro) : In vivo and in vitro studies in rats revealed a pronounced sex-dependent difference in metabolic pathways. nih.govtandfonline.comnih.gov
Male Rats : The primary metabolic route is oxidative N-dealkylation, leading to the formation of bis(4-fluorophenyl)methanol. nih.gov
Female Rats : The major pathway is aromatic hydroxylation, resulting in hydroxy-flunarizine as the main metabolite. nih.gov
Dog Metabolism (In Vivo and In Vitro) : In male dogs, the metabolic profile resembles that of female rats. The predominant pathway is aromatic hydroxylation, with hydroxy-flunarizine being the main metabolite identified in vivo. nih.gov The glucuronide of hydroxy-flunarizine is the major plasma metabolite in this species. nih.gov
Human Metabolism (In Vitro) : In vitro studies using human subcellular liver fractions and primary hepatocytes show that the metabolic profile in humans more closely resembles that of female rats and dogs than that of male rats. tandfonline.comnih.gov Aromatic hydroxylation to hydroxy-flunarizine was found to be the major metabolic pathway in human subcellular fractions. tandfonline.comnih.gov Additionally, oxidative N-dealkylation and glucuronidation of bis(4-fluorophenyl)methanol were also observed in cultures of human hepatocytes. tandfonline.comnih.gov
Table 2: Comparative Summary of Major Flunarizine Metabolic Pathways Across Species (Preclinical)
| Species | Sex | Major Metabolic Pathway | Key Metabolite(s) |
| Rat | Male | Oxidative N-dealkylation | Bis(4-fluorophenyl)methanol, Hippuric acid |
| Rat | Female | Aromatic Hydroxylation | Hydroxy-flunarizine |
| Dog | Male | Aromatic Hydroxylation | Hydroxy-flunarizine |
| Human (in vitro) | N/A | Aromatic Hydroxylation | Hydroxy-flunarizine |
Advanced Preclinical Research Methodologies and Models
In Vitro Experimental Models
In vitro models are fundamental in dissecting the molecular and cellular effects of flunarizine (B1672889) hydrochloride, offering controlled environments to study its interaction with biological systems.
Cell culture systems serve as a vital tool for detailed mechanistic investigations. Studies on cortical neurons have demonstrated that flunarizine can reduce the influx of calcium and sodium into stressed neurons. nih.gov Specifically, flunarizine was shown to be more effective than betaxolol (B1666914) and significantly more potent than nifedipine (B1678770) in attenuating veratridine-induced sodium influx. nih.gov In cultured cerebellar granule cells, flunarizine blocks the exocytotic release of glutamate (B1630785). nih.gov
Organotypic hippocampal slice cultures have also been employed to assess the neuroprotective effects of flunarizine. In models of brain hypoxia, flunarizine improved the post-hypoxic recovery of synaptic function, indicating a direct neuronal protective effect. nih.gov While direct studies on flunarizine in glioblastoma cell lines were not detailed in the provided search results, organotypic slice cultures are recognized as a valuable model for studying the interactions between glioblastoma cells and brain tissue, including tumor cell invasion and the effects of treatments. nih.govnih.govresearchgate.net
| Cell System | Model | Key Finding | Reference |
|---|---|---|---|
| Cortical Neurons | NMDA-induced Calcium Influx | Reduced calcium influx. | nih.gov |
| Cerebellar Granule Cells | - | Blocks exocytotic glutamate release. | nih.gov |
| Hippocampal Slices | Hypoxia | Improved post-hypoxic recovery of synaptic function. | nih.gov |
Isolated tissue preparations allow for the study of flunarizine's effects in a more complex, organ-level environment. In isolated rat retinas, flunarizine has been shown to reduce N-methyl-D-aspartate (NMDA)-induced calcium influx. nih.gov
Studies using brain synaptosomes, which are isolated presynaptic nerve endings, have provided further insight into flunarizine's mechanism of action. Flunarizine inhibits the depolarization-induced increase in intrasynaptosomal free cytosolic calcium concentration. nih.gov It has been observed to block both calcium-dependent and -independent release of glutamate. nih.gov Furthermore, flunarizine effectively attenuates veratridine-induced sodium influx into synaptosomes. nih.gov Total inhibition of glutamate release was observed at a concentration of 10 microM. nih.gov
In vascular studies, isolated dog arteries have been used to characterize the vasodilator actions of flunarizine. It was found to relax arteries precontracted with various agents, with a more pronounced effect on cerebral arteries compared to renal, mesenteric, or coronary arteries. nih.gov This vasodilation is primarily attributed to the interference with transmembrane calcium influx through voltage-dependent channels. nih.gov
| Tissue Preparation | Experimental Condition | Observed Effect of Flunarizine | Reference |
|---|---|---|---|
| Isolated Rat Retinas | NMDA-induced insult | Reduced calcium influx. | nih.gov |
| Brain Synaptosomes | Depolarization | Inhibited increase in cytosolic free calcium. | nih.gov |
| Brain Synaptosomes | Veratridine-induced influx | Attenuated sodium influx. | nih.gov |
| Isolated Dog Arteries | Precontracted with PGF2 alpha | Relaxation of arteries, predominantly cerebral. | nih.gov |
The biotransformation of flunarizine has been investigated using subcellular liver fractions (microsomes and 12,000 g fraction) and isolated hepatocytes from rats, dogs, and humans. tandfonline.comnih.gov These studies reveal species and sex differences in metabolism. In male rats, the primary metabolic pathway is oxidative N-dealkylation, leading to the formation of bis(4-fluorophenyl)methanol (B1266172). tandfonline.comnih.govnih.gov In contrast, aromatic hydroxylation is the major pathway in female rats and dogs, resulting in hydroxy-flunarizine. tandfonline.comnih.govnih.gov
In human subcellular fractions, aromatic hydroxylation was identified as the main metabolic pathway. tandfonline.comnih.gov Primary cell cultures of human hepatocytes also showed oxidative N-dealkylation. tandfonline.comnih.gov The metabolism in humans more closely resembled that of female rats and dogs than male rats. tandfonline.comnih.gov These metabolites are often conjugated to glucuronides in hepatocytes. tandfonline.comnih.gov
| Species/Sex | In Vitro System | Major Metabolic Pathway | Major Metabolite | Reference |
|---|---|---|---|---|
| Male Rat | Subcellular Liver Fractions / Hepatocytes | Oxidative N-dealkylation | bis(4-fluorophenyl)methanol | tandfonline.comnih.govnih.gov |
| Female Rat | Subcellular Liver Fractions / Hepatocytes | Aromatic Hydroxylation | hydroxy-flunarizine | tandfonline.comnih.govnih.gov |
| Dog | Subcellular Liver Fractions / Hepatocytes | Aromatic Hydroxylation | hydroxy-flunarizine | tandfonline.comnih.govnih.gov |
| Human | Subcellular Liver Fractions / Hepatocytes | Aromatic Hydroxylation / Oxidative N-dealkylation | hydroxy-flunarizine / bis(4-fluorophenyl)methanol | tandfonline.comnih.gov |
Recent computational research has identified flunarizine as a potential inhibitor of the serotonin (B10506) transporter (SERT). elsevierpure.comnih.gov Through virtual screening of thousands of FDA-approved drugs, flunarizine emerged as a promising candidate due to its strong and stable binding within the transporter's active site. elsevierpure.comnih.gov
Molecular docking and molecular dynamics simulations have been used to analyze the interaction between flunarizine and SERT. elsevierpure.comfrontiersin.orgnih.gov These studies revealed that flunarizine forms key interactions with critical residues of the serotonin transporter. elsevierpure.comfrontiersin.orgnih.gov The stability of the flunarizine-SERT complex was confirmed through simulations, suggesting its potential as a modulator of serotonin transport. elsevierpure.comfrontiersin.orgnih.gov This research highlights the potential for repurposing flunarizine as a therapeutic agent targeting serotonin transport modulation. elsevierpure.comconsensus.app
In Vivo Animal Models of Disease and Pathophysiology
In vivo animal models are crucial for understanding the effects of flunarizine hydrochloride in a whole-organism context, particularly in models that mimic human diseases.
Flunarizine has been evaluated in various animal models of ischemia-excitotoxicity. In a rat model of pressure-induced retinal ischemia, flunarizine provided significant, though partial, protection of the inner retinal layers. nih.gov This protective effect was observed with both prophylactic treatment and post-ischemic treatment, suggesting that elevated intracellular calcium plays a key role in ischemic retinal injury. nih.gov
In rabbits, ischemia delivered by raising intraocular pressure causes changes that are blunted by topical treatment with flunarizine. nih.gov In rats, intravitreal injection of NMDA induces retinal damage. nih.gov Topical application of flunarizine was found to counteract the NMDA-induced reductions in markers for retinal ganglion cells. nih.gov These findings suggest that flunarizine can attenuate injury to the retina in models of both ischemia-reperfusion and excitotoxicity. nih.govarvojournals.org
Neurological Disorder Models
Flunarizine hydrochloride has been investigated in a variety of animal models of neurological disorders, leveraging its mechanism as a calcium channel blocker to explore its therapeutic potential.
Spinal Muscular Atrophy (SMA): In a mouse model of severe Spinal Muscular Atrophy, treatment with flunarizine resulted in a moderate increase in lifespan, estimated to be around 40%, and also led to improvements in strength and body weight. frontiersin.org The therapeutic effects in this model are attributed to an increase in the abundance of specific components of the SMN-Gemins complex, namely Gemins2, 3, and 4. frontiersin.org Furthermore, flunarizine treatment has been shown to increase the levels of the survival motor neuron (SMN) protein within the Cajal bodies of spinal cord motor neurons. mdpi.comutah.edu This treatment also demonstrated an improvement in synaptic connections, enhanced survival of motor neurons, and a reduction in muscle cell atrophy. frontiersin.orgmdpi.com Investigations in fibroblast cells derived from a patient with severe Type I SMA revealed that flunarizine treatment led to an increased expression of a subset of Gemins. utah.edu
Alternating Hemiplegia of Childhood (AHC): The efficacy of flunarizine has been explored in a p.E815K knock-in mouse model of Alternating Hemiplegia of Childhood. nih.gov In these models, flunarizine demonstrated an ability to reduce hemiplegic attacks and seizures. researchgate.net The response to flunarizine in this mouse model was found to be consistent with clinical observations in human patients with the same mutation, affecting the susceptibility to and duration of hemiplegic episodes triggered by stressors. nih.gov Studies in Italian patients with AHC suggest that flunarizine's effectiveness may vary with the specific ATP1A3 mutation, appearing to be more beneficial for individuals with the p.Glu815Lys mutation compared to the p.Asp801Asn mutation in reducing the intensity, frequency, and duration of paroxysmal episodes. researchgate.net
Rapid-Onset Dystonia-Parkinsonism (RDP): Research has indicated a potential therapeutic role for flunarizine in Rapid-Onset Dystonia-Parkinsonism. In a pediatric case involving a patient with RDP linked to a mutation in the ATP1A3 gene, treatment with flunarizine resulted in the complete resolution of symptoms. nih.gov This suggests a potential for flunarizine in managing the paroxysmal features of this disorder. nih.gov
Intracerebral Hemorrhage Models in Rodents
The neuroprotective effects of flunarizine hydrochloride have been assessed in rat models of intracerebral hemorrhage (ICH). nih.govbirmingham.ac.uk In these preclinical studies, the administration of flunarizine hydrochloride to rats with induced ICH led to a significant reduction in hematoma volume, brain water content, and an improvement in the integrity of the blood-brain barrier. birmingham.ac.uk
Behavioral assessments in these rodent models showed that flunarizine intervention decreased the elevated behavioral scores observed in the ICH group. nih.gov At the cellular level, flunarizine treatment was found to significantly decrease the number of apoptotic cells in the brains of rats subjected to ICH. nih.govbirmingham.ac.uk This anti-apoptotic effect was associated with the modulation of the PI3K/AKT pathway. nih.gov
Furthermore, the expression of key neuroprotective proteins was upregulated following flunarizine treatment. Specifically, increased mRNA and protein levels of glial cell line-derived neurotrophic factor (GDNF) and neuroglobin (NGB) were observed in the flunarizine-treated ICH rats. nih.govbirmingham.ac.uk The study also noted an increase in the expression of p-AKT, which was reversed by the PI3K inhibitor LY294002, further implicating the PI3K/AKT pathway in the protective mechanism of flunarizine. nih.gov
Effects of Flunarizine Hydrochloride in a Rat Model of Intracerebral Hemorrhage
| Parameter | Observation in ICH Group | Effect of Flunarizine Hydrochloride Treatment | Associated Molecular Changes |
|---|---|---|---|
| Hematoma Volume | Increased | Significantly decreased birmingham.ac.uk | - |
| Brain Water Content | Increased | Significantly decreased birmingham.ac.uk | - |
| Blood-Brain Barrier Integrity | Compromised | Significantly improved birmingham.ac.uk | - |
| Behavioral Score | Significantly enhanced | Decreased nih.gov | - |
| Cell Apoptosis | Significantly enhanced | Significantly decreased nih.govbirmingham.ac.uk | Modulation of PI3K/AKT pathway nih.gov |
| GDNF Expression | - | Clearly increased (mRNA and protein) nih.govbirmingham.ac.uk | - |
| NGB Expression | - | Clearly increased (mRNA and protein) nih.govbirmingham.ac.uk | - |
| p-AKT Expression | - | Up-regulated nih.gov | - |
Cortical Spreading Depression Models in Animal Brain Tissue
Flunarizine hydrochloride has been evaluated in animal models of cortical spreading depression (CSD), a wave of neuronal and glial depolarization believed to be involved in the pathophysiology of migraine. In a rat model where CSD was induced by the application of potassium chloride to the brain surface, intravenous administration of flunarizine hydrochloride demonstrated an inhibitory effect on CSD waves.
Specifically, flunarizine treatment resulted in a longer latency to the first CSD wave, a smaller number of CSD waves, and a lower amplitude of these waves compared to the control CSD group. Under normoxic conditions, flunarizine was found to decrease the number, amplitude, and duration of CSD. While under hypoxic conditions, it still decreased the number and duration of CSD, although the effect on amplitude was attenuated by hypoxia.
The protective effects of flunarizine extend to the mitochondrial level in the context of CSD. Studies have shown that CSD under hypoxic conditions can aggravate cerebral mitochondrial injury. Flunarizine was found to alleviate this mitochondrial injury under both normoxic and hypoxic conditions. Furthermore, in the rat CSD model, flunarizine was shown to reduce the plasma levels of calcitonin gene-related peptide (CGRP) and substance P (SP), neuropeptides implicated in migraine pathogenesis.
Effects of Flunarizine Hydrochloride on Cortical Spreading Depression (CSD) in Rats
| CSD Parameter | Effect of Flunarizine Hydrochloride |
|---|---|
| Latency of the first CSD wave | Longer |
| Number of CSD waves | Smaller |
| Amplitude of CSD waves | Lower |
| Plasma CGRP levels | Reduced |
| Plasma SP levels | Reduced |
Vestibular System Pathophysiology Models
The utility of flunarizine in disorders of the vestibular system has been suggested through experimental animal studies. While specific details of the animal models used are not extensively described in the provided search results, the findings from these preclinical investigations, along with studies in healthy volunteers, have provided a basis for its clinical application in vestibular vertigo. The therapeutic rationale for its use in vestibular disorders is linked to its properties as a calcium antagonist. It is thought that by preventing the influx of calcium ions into vestibular receptor cells, flunarizine may reduce the magnitude of mechano-electrical transduction, which is a key process in vestibular function.
Infectious Disease Models (e.g., Mammarenavirus Infections)
Flunarizine has been identified as a potential candidate for drug repurposing against human pathogenic mammarenaviruses, such as the Lassa virus (LASV), the causative agent of Lassa fever. In silico docking studies predicted a strong binding affinity of flunarizine to LASV proteins that are crucial for the formation of the virus ribonucleoprotein complex (vRNP).
Subsequent in vitro studies using cell-based functional assays confirmed the antiviral activity of flunarizine. It was found to inhibit the vRNP activity of both LASV and Lymphocytic choriomeningitis virus (LCMV), a related mammarenavirus. Additionally, flunarizine was shown to inhibit the fusion activity of the virus surface glycoprotein (B1211001), which is essential for the virus to enter host cells.
In a multi-step growth kinetics assay conducted in human A549 cells, flunarizine significantly reduced the peak titers of LCMV. These findings suggest that flunarizine possesses antiviral properties against mammarenaviruses, acting on both viral replication/transcription and cell entry.
Antiviral Activity of Flunarizine Against Mammarenaviruses
| Experimental Model/Assay | Virus | Observed Effect of Flunarizine |
|---|---|---|
| In silico docking | Lassa virus (LASV) | Strong predicted binding affinity to vRNP proteins |
| Cell-based minigenome system | LASV and LCMV | Inhibited vRNP activity |
| Virus surface glycoprotein fusion assay | Mammarenavirus | Inhibited fusion activity required for cell entry |
| Multi-step growth kinetics assay (human A549 cells) | Lymphocytic choriomeningitis virus (LCMV) | Significantly reduced peak virus titers |
Cardiac Electrophysiology Studies in Animal Models (e.g., Zebrafish Embryos)
While specific studies focusing on the cardiac electrophysiology of flunarizine hydrochloride in zebrafish embryos were not identified in the search results, the zebrafish model is widely recognized as a valuable tool for assessing cardiotoxicity and for cardiac electrophysiology research due to the conservation of cardiovascular physiology between zebrafish and humans. nih.gov The transparency of zebrafish embryos allows for the direct observation of heart development and function.
In other animal models, namely dogs, flunarizine has been studied for its effects on cardiac electrophysiology. In a canine model of prolonged ventricular fibrillation, flunarizine was found to significantly reduce early ventricular fibrillation recurrence. This suggests that the inhibition of delayed after-depolarizations (DADs) by flunarizine could be a potential adjunctive therapy for electrical defibrillation. Further studies in anesthetized dogs showed that flunarizine did not affect the AH or HV interval, QRS duration, QT time, or the effective refractory period of the AV node or right ventricle. However, it was effective against ouabain-induced arrhythmias, which are caused by DADs, but not against reentrant ventricular tachycardia, confirming a mechanism-specific action against triggered activity.
Analytical and Spectroscopic Techniques in Research
A variety of analytical and spectroscopic techniques are employed for the quantification and analysis of flunarizine hydrochloride in both bulk and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC): A rapid and selective HPLC method has been developed for the analysis of flunarizine and its impurities. This method typically utilizes a C18 column with a gradient mobile phase and UV detection. Quantitative evaluation is often performed at a wavelength of 254 nm. HPLC methods for flunarizine have been validated and are considered selective, precise, and accurate for routine analysis in quality control laboratories.
Spectrophotometry: Simple and rapid spectrophotometric methods, including direct UV and first derivative measurements, have been developed for the analysis of flunarizine dihydrochloride (B599025) in capsules. Methanol (B129727) is often used as a solvent, with UV absorbance measured at 254 nm for direct measurement and 268 nm for the first derivative. These methods have demonstrated excellent linearity, precision, and accuracy. Spectrophotometric methods have also been developed using reagents like picric acid and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy has been utilized as a simple, rapid, and cost-effective method for the quantification of flunarizine in bulk and marketed formulations.
Spectrofluorimetry: A spectrofluorimetric method has been developed for the determination of flunarizine dihydrochloride by measuring its native fluorescence in a methanol/0.05N sulphuric acid medium.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantification and purity assessment of Flunarizine hydrochloride in various matrices, including pharmaceutical formulations and biological samples. Researchers have developed and validated numerous HPLC methods, demonstrating the versatility of this technique for both quality control and pharmacokinetic studies.
A common approach involves reverse-phase HPLC, often utilizing a C18 column. For instance, one validated method for determining Flunarizine dihydrochloride in tablets employed a LiChrospher 100 RP-18 column with a mobile phase composed of methanol and an ion-pair solution (8:2, v/v). The detection was carried out at a wavelength of 254 nm, showcasing the method's selectivity and accuracy for routine analysis in quality control laboratories. acs.org Another study successfully developed an HPLC method for assay and content uniformity of Flunarizine dihydrochloride in tablets using a C18 column (5 μm, 4.6x150 mm) with a mobile phase of methanol and phosphate (B84403) buffer-triethylamine at pH 3.5 (75:25 ratio) and UV detection at 253 nm. nih.gov
The robustness of HPLC is further highlighted by its use in stability-indicating assays. A study on the degradation of Flunarizine dihydrochloride utilized a Bondapak-C18 column with a mobile phase of methanol-water (75:25, v/v) containing sodium chloride and triethanolamine, adjusted to pH 6.6, with UV detection at 254 nm. nih.gov This method effectively separated the active pharmaceutical ingredient from its degradation products.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Stationary Phase | LiChrospher 100 RP-18 | C18 (5 μm, 4.6x150 mm) | Bondapak-C18 |
| Mobile Phase | Methanol:Ion-pair solution (8:2, v/v) | Methanol:Phosphate buffer-triethylamine pH 3.5 (75:25) | Methanol:Water (75:25, v/v) with 0.5% NaCl and 0.2% triethanolamine |
| Flow Rate | 0.7 mL/min | 1 mL/min | 2 mL/min |
| Detection Wavelength | 254 nm | 253 nm | 254 nm |
| Application | Tablet analysis | Tablet assay and content uniformity | Stability-indicating assay |
Mass Spectrometry (MS)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and selective method for the determination of Flunarizine hydrochloride in biological fluids, which is crucial for pharmacokinetic studies.
A high-throughput LC-MS/MS method has been developed for the quantification of flunarizine in human plasma. This method employed a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. researchgate.netbiorxiv.org The quantitation was achieved through multiple reaction monitoring (MRM), using specific mass transitions for flunarizine (m/z 405.2 → 203.2) and an internal standard, flunarizine-d8 (m/z 413.1 → 203.2). researchgate.netbiorxiv.org This approach allowed for a validated concentration range of 0.10 to 100 ng/mL, demonstrating excellent accuracy and precision. researchgate.netbiorxiv.org Another study utilized LC-ES-MS for determining flunarizine in rat brain, monitoring the [M+H]+ ion at m/z 406 and a fragment ion at m/z 203. nih.gov
The high sensitivity of LC-MS/MS enables the analysis of low concentrations of flunarizine in complex biological matrices, providing invaluable data for understanding its absorption, distribution, metabolism, and excretion.
| Parameter | Value |
| Ionization Technique | Electrospray Ionization (ESI), Positive Ion Mode |
| Flunarizine Mass Transition (m/z) | 405.2 → 203.2 |
| Flunarizine-d8 (IS) Mass Transition (m/z) | 413.1 → 203.2 |
| Validated Concentration Range | 0.10 - 100 ng/mL |
| Application | Pharmacokinetic studies in human plasma |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and investigation of intermolecular interactions of Flunarizine hydrochloride. It provides detailed information about the chemical environment of atoms within the molecule.
¹H NMR and 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), have been instrumental in studying the formation of inclusion complexes between Flunarizine dihydrochloride and cyclodextrins. nih.govdcu.ie In one such study, ¹H NMR and 2D ¹H-¹H COSY were used to assign the proton signals of both flunarizine and β-cyclodextrin. nih.govdcu.ie The formation of a 1:1 inclusion complex was confirmed through ¹H NMR titration, which also allowed for the determination of the association constant (Ka = 157 M⁻¹) and the change in Gibbs free energy (ΔG = -12.65 kJ mol⁻¹). nih.govdcu.ie
Furthermore, 2D ¹H-¹H ROESY experiments, combined with molecular docking studies, provided insights into the geometry of the inclusion complex, revealing that the fluorine-substituted aromatic ring of flunarizine penetrates the wider rim of the β-cyclodextrin cavity. nih.govdcu.ie
| NMR Technique | Application in Flunarizine Hydrochloride Research | Key Findings |
| ¹H NMR | Structural assignment of protons, confirmation of inclusion complex formation. | Confirmed the formation of a β-cyclodextrin-flunarizine inclusion complex. |
| 2D ¹H-¹H COSY | Resonance assignment of host and guest molecules. | Provided through-bond cross-connection peaks between aromatic protons of flunarizine. |
| 2D ¹H-¹H ROESY | Determination of the spatial proximity of protons and geometry of the inclusion complex. | Confirmed the penetration of the F-substituted aromatic ring into the β-cyclodextrin cavity. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for the identification and characterization of Flunarizine hydrochloride by providing information about its functional groups. The IR spectrum of a molecule is a unique fingerprint, allowing for its identification by comparing the spectrum to a reference.
The infrared absorption spectrum of Flunarizine hydrochloride is expected to be consistent with that of a reference standard. nih.gov Studies have reported notable peaks in the FTIR spectrum of pure Flunarizine dihydrochloride. For instance, characteristic peaks have been observed at 1442.75 cm⁻¹ corresponding to -C-H bending and at 1107.14 cm⁻¹ for the -C-N stretching vibration. mdpi.com These specific absorption bands are indicative of the molecular structure of flunarizine.
UV-Visible Spectrophotometry for In Vitro Studies
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method widely used for the quantitative analysis of Flunarizine hydrochloride in various in vitro studies, such as dissolution testing and degradation kinetics.
The principle of this method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte. Flunarizine hydrochloride exhibits maximum absorption at specific wavelengths, which can be utilized for its quantification. Studies have reported that a solution of Flunarizine hydrochloride in an ethanol (B145695) and hydrochloric acid mixture shows maximum absorption at wavelengths of 226 nm and 253 nm. nih.gov
This technique has been successfully applied to develop and validate a simple UV spectrophotometric method for the analysis of flunarizine in capsules and for dissolution tests, with measurements taken at 254 nm. researchgate.net The method demonstrated excellent linearity, accuracy, and precision. researchgate.net Furthermore, UV spectrophotometry has been used to study the degradation of Flunarizine dihydrochloride under various stress conditions, such as acidic and basic hydrolysis, by monitoring the change in absorbance over time.
| Parameter | Value |
| Maximum Absorption Wavelengths (λmax) | 226 nm and 253 nm (in ethanol/HCl) |
| Application | Dissolution testing, degradation studies, quantification in pharmaceutical dosage forms |
| Key Advantages | Simple, rapid, inexpensive |
Flow Cytometry for Cellular Assays
Flow cytometry is a sophisticated technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they flow in a fluid stream through a beam of light. This methodology has been employed to investigate the cellular effects of Flunarizine hydrochloride, particularly its impact on cell cycle progression and apoptosis.
In a study investigating the effects of flunarizine on glioblastoma multiforme (GBM) cells, flow cytometry was used to analyze cell cycle distribution and to quantify apoptotic cells. Treatment of U-87 MG GBM cells with flunarizine was found to interfere with cell cycle progression. Furthermore, flow cytometric analysis using Annexin-V and propidium (B1200493) iodide (PI) staining revealed a significant increase in the percentage of apoptotic cells following flunarizine treatment. This assay distinguishes between viable cells, early apoptotic cells (Annexin-V positive, PI negative), and late apoptotic or necrotic cells (Annexin-V and PI positive).
| Cell Line | Flunarizine Concentration | Duration of Treatment | Percentage of Apoptotic Cells (Annexin-V Positive) |
| U-87 MG | Indicated Concentrations | 24h and 48h | Increased |
| LN-229 | Indicated Concentrations | 24h and 48h | Increased |
| U-118 MG | Indicated Concentrations | 24h and 48h | No significant increase |
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Studies
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. This methodology can be applied to understand the molecular mechanisms underlying the pharmacological effects of Flunarizine hydrochloride by quantifying changes in messenger RNA (mRNA) levels of target genes.
A recent study utilized this approach to investigate how flunarizine could circumvent gefitinib (B1684475) resistance in non-small cell lung cancer (NSCLC). The findings from this research demonstrated that flunarizine treatment led to the upregulation of E-cadherin expression and the downregulation of vimentin (B1176767) expression. acs.org These changes in gene expression are significant as they are associated with an inhibition of cancer cell migration and invasion. acs.org
Furthermore, the study revealed that flunarizine induced the expression of the pro-apoptotic gene BIM. This induction was linked to an increase in histone acetylation and the interaction of the transcription factor E2F1 with the BIM gene promoter. acs.org These findings highlight the utility of qRT-PCR in elucidating the specific molecular pathways modulated by Flunarizine hydrochloride.
| Gene | Effect of Flunarizine Treatment | Implication |
| E-cadherin | Upregulation | Inhibition of cancer cell migration and invasion |
| Vimentin | Downregulation | Inhibition of cancer cell migration and invasion |
| Bim | Upregulation | Induction of apoptosis |
Computational and In Silico Approaches
Computational methods are increasingly employed to predict and analyze the interactions of drug candidates with biological targets, accelerating the drug discovery and repurposing process.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mechanism of Flunarizine hydrochloride at a molecular level.
Several studies have utilized molecular docking to explore the binding of Flunarizine to various protein targets. In one such study aimed at drug repurposing, docking simulations were performed to evaluate the binding affinity of Flunarizine against proteins of the Lassa virus (LASV). Using AutoDock Vina, researchers identified that Flunarizine had a strong predicted binding affinity to LASV proteins, specifically the endonuclease (EndoN) domain of the L protein, which is critical for viral replication.
Another investigation focused on the potential of Flunarizine to interact with the serotonin transporter (SERT), a primary target for antidepressants. Molecular docking studies revealed that Flunarizine formed key interactions within the active site of the serotonin transporter, suggesting its potential as an effective modulator. Similarly, to understand its effects on cardiac rhythm, Flunarizine hydrochloride was docked into a homology model of the Danio rerio L-type calcium channel (LTCC). The results showed that Flunarizine likely binds to domain III of the channel, forming a π-cation interaction with Arg1612 and a hydrogen bond with Arg1616, thereby interfering with its function.
Table 2: Molecular Docking Simulation Targets for Flunarizine Hydrochloride
| Target Protein | Simulation Software | Key Findings |
|---|---|---|
| Lassa Virus (LASV) Proteins | AutoDock Vina | Strong predicted binding affinity, suggesting antiviral potential. |
| Serotonin Transporter (SERT) | Not Specified | Strong and stable binding in the active site, indicating potential for repurposing as an antidepressant. |
| Danio rerio L-type Calcium Channel (LTCC) | Discovery Studio | Binds to domain III, forming specific interactions that may interfere with channel function. |
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique complements molecular docking by assessing the stability of the predicted ligand-protein complex in a simulated physiological environment.
A study investigating Flunarizine as a potential serotonin transporter (SERT) inhibitor employed extensive MD simulations. After docking Flunarizine into the SERT active site, 500-nanosecond MD simulations were conducted to confirm the stability of the SERT-Flunarizine complex. The simulations demonstrated minimal structural deviations and maintained crucial dynamic properties throughout the trajectory, reinforcing the docking predictions. This stability analysis suggested that Flunarizine can form a lasting and stable interaction with the serotonin transporter, highlighting its potential for repurposing as a therapeutic agent targeting serotonin transport.
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach is highly efficient for drug repurposing, which seeks new indications for existing approved drugs.
Flunarizine has been identified as a promising candidate for repurposing through several virtual screening campaigns. In one instance, a library of 2,015 existing drugs from the DrugBank database was screened in silico against Lassa virus (LASV) proteins. This screening identified Flunarizine as one of five drugs with a high predicted binding affinity to viral proteins involved in replication.
In a separate study, a virtual screening of 3,620 FDA-approved drugs was conducted to discover novel molecules that could inhibit the serotonin transporter. Flunarizine emerged from this screening as a promising candidate due to its strong and stable predicted binding configuration within the transporter's active site. These examples demonstrate the power of virtual screening to rapidly identify Flunarizine as a candidate for new therapeutic roles beyond its current indications.
Predictive activity tools, such as PASS (Prediction of Activity Spectra for Substances), are in silico platforms that predict the biological activity spectrum of a compound based on its structural formula. The PASS tool compares the structure of a query molecule against a large training set of known biologically active compounds to estimate the probability of it exhibiting various pharmacological effects or mechanisms of action.
The PASS algorithm provides a list of probable activities, each with a calculated probability of being active (Pa) and inactive (Pi). These predictions cover a wide range of biological effects, including pharmacotherapeutic actions, biochemical mechanisms, and potential toxicities. For a compound like Flunarizine hydrochloride, the PASS tool could be used to generate a comprehensive biological activity profile from its 2D structure. This profile might reveal novel, previously unexplored therapeutic potentials or mechanisms of action, guiding further preclinical research. For instance, if the Pa for a specific enzymatic inhibition is high (e.g., >0.7), it would suggest a high likelihood of that activity, warranting experimental validation. This predictive capability is invaluable in the early stages of drug discovery and repurposing for prioritizing research efforts.
Emerging Research Areas and Potential Repurposing Applications Preclinical Focus
Neuroprotection Beyond Calcium Channel Blockade in Preclinical Settings
While flunarizine (B1672889) is known as a calcium channel blocker, emerging preclinical evidence suggests its neuroprotective effects extend to other cellular pathways, particularly in mitigating oxidative stress and protecting mitochondria.
Flunarizine has demonstrated a capacity to protect brain tissue from hypoxic damage. nih.gov Studies have shown it possesses free radical scavenging and antioxidant properties. nih.gov In vitro research on rat brain homogenates and mitochondria revealed that flunarizine can prevent autoxidation and lipid peroxidation. nih.gov Its antioxidant activity in mitochondria was found to be three times greater than that of alpha-tocopherol, a standard intracellular antioxidant, suggesting this action may be a key part of its neuroprotective effects. nih.gov
Further research using a rat model of cortical spreading depression (CSD), a phenomenon linked to migraine, explored flunarizine's effect on mitochondrial injury under both normal (normoxic) and low oxygen (hypoxic) conditions. nih.govnih.gov The study found that CSD under hypoxic conditions led to aggravated cerebral mitochondrial injury. nih.gov Treatment with flunarizine was shown to alleviate this mitochondrial damage in both normoxic and hypoxic states. nih.govnih.gov The protective effects were observed through the analysis of mitochondrial transmembrane potential and oxidative respiratory function. nih.gov Specifically, flunarizine was found to attenuate changes in the maximal rate of coupled respiration (State 3) and the rate of proton leakage (State 4), indicating a stabilizing effect on mitochondrial function. nih.gov These findings suggest that flunarizine's ability to protect mitochondria may be a crucial mechanism in its neuroprotective profile. nih.govnih.gov Another study pointed to flunarizine's gastroprotective effect being linked to its ability to inactivate the opening of the mitochondrial permeability transition pore, which is associated with apoptosis, calcium regulation, and anti-oxidative effects. researchgate.net
| Model/System | Key Findings | Implication |
|---|---|---|
| Rat Cortical Spreading Depression (CSD) Model | Alleviated cerebral mitochondrial injury under both normoxic and hypoxic conditions. nih.govnih.gov | Protects mitochondrial respiratory function during metabolic stress. nih.gov |
| In Vitro Rat Brain Mitochondria | Prevented lipid peroxidation and swelling induced by Fe2+ and ascorbic acid; antioxidant activity was three times greater than alpha-tocopherol. nih.gov | Possesses potent direct antioxidant and radical scavenging properties within mitochondria. nih.gov |
| Ischemia-Reperfusion Gastric Lesion Model | Exhibited a mitochondria-associated anti-apoptotic effect, potentially by inactivating the mitochondrial permeability transition pore opening. researchgate.net | May prevent cell death by stabilizing mitochondrial membranes. researchgate.net |
Investigations in Neurodegenerative and Rare Genetic Disorders
Preclinical studies have identified flunarizine as a candidate for repurposing in several rare genetic disorders characterized by neurological deficits.
Spinal Muscular Atrophy (SMA) is a neurodegenerative disease caused by a deficiency of the Survival Motor Neuron (SMN) protein. inserm.frnih.gov Researchers have discovered that flunarizine can repair a key molecular defect associated with the disease. inserm.fr In SMA, the truncated SMN protein fails to properly localize to nuclear structures called Cajal bodies. inserm.fr In vitro studies on cells from SMA patients showed that flunarizine was able to transport the SMN proteins back to the Cajal bodies, restoring their function. inserm.fr
In a mouse model of SMA, treatment with flunarizine led to significant improvements. nih.gov The therapy resulted in the accumulation of SMN protein in the Cajal bodies of spinal cord motor neurons, improved synaptic connections, and enhanced the survival of these neurons. nih.govresearchgate.net This neuroprotective effect also extended to skeletal muscles, which were protected from cell death and atrophy. nih.govresearchgate.net Notably, the treatment prolonged the life span of the SMA model mice by an average of 40%. inserm.frresearchgate.net Molecular studies in patient-derived fibroblast cells further revealed that flunarizine increases the protein levels of Gemins 2, 3, and 4, which are components of the SMN complex. frontiersin.orgnih.gov
Alternating Hemiplegia of Childhood (AHC) is a rare neurological disorder often linked to mutations in the ATP1A3 gene. nih.govfrontiersin.org Flunarizine is considered one of the most effective therapies for reducing the frequency, severity, and duration of the characteristic hemiplegic attacks. nih.govfrontiersin.org Its therapeutic effect is thought to stem from its ability to block voltage-gated sodium and calcium currents, which limits the neuronal hyperexcitability that contributes to the paroxysmal episodes. nih.gov While it is effective in many cases, the response can vary, with complete cessation of symptoms being rare. nih.gov Studies comparing outcomes based on specific ATP1A3 mutations suggest that flunarizine may be more effective for patients with the p.Glu815Lys mutation than for those with the p.Asp801Asn mutation. frontiersin.org Discontinuation of the treatment has been associated with a severe exacerbation of hemiplegic episodes in some patients. nih.gov
Rapid-Onset Dystonia-Parkinsonism (RDP) is another rare movement disorder linked to mutations in the ATP1A3 gene. researchgate.net Case reports have highlighted the potential utility of flunarizine in managing symptoms of this condition. In one reported case of a pediatric patient with RDP, treatment with flunarizine resulted in the complete resolution of paroxysmal features. researchgate.netnih.gov This suggests a potential therapeutic avenue for this specific genetic disorder. researchgate.net
| Disorder | Key Preclinical/Clinical Research Finding | Reported Outcome |
|---|---|---|
| Spinal Muscular Atrophy (SMA) | Restores localization of SMN protein to Cajal bodies in patient cells and a mouse model. inserm.frnih.gov | Improved motor neuron survival and muscle health; increased lifespan by 40% in SMA model mice. inserm.frresearchgate.net |
| Alternating Hemiplegia of Childhood (AHC) | Reduces neuronal hyperexcitability by blocking ion channels. nih.gov | Reduction in duration, severity, and frequency of paroxysmal attacks in up to 80% of cases in some studies. frontiersin.org |
| Rapid-Onset Dystonia-Parkinsonism (RDP) | Case report of a pediatric patient with an ATP1A3 mutation. researchgate.netnih.gov | Complete resolution of paroxysmal symptoms was observed. researchgate.net |
Antiviral Research Applications (e.g., Mammarenaviruses)
In the field of virology, flunarizine has been identified as a potential candidate for drug repurposing against human pathogenic mammarenaviruses, such as the Lassa virus (LASV), which causes Lassa fever. nih.govnih.gov Using in silico docking simulations, flunarizine was identified as one of five existing drugs with a high predicted binding affinity to LASV proteins that are crucial for the viral ribonucleoprotein complex (vRNP). nih.govnih.gov
Subsequent cell-based functional assays confirmed its antiviral activity. nih.govpreprints.org Flunarizine was found to inhibit the vRNP activity of both Lassa virus (LASV) and Lymphocytic choriomeningitis virus (LCMV). nih.govnih.gov Furthermore, it was shown to inhibit the virus surface glycoprotein (B1211001) fusion activity, a critical step for the mammarenavirus to enter host cells. nih.gov In a multi-step growth kinetics assay using human A549 cells, flunarizine significantly reduced the peak titers of LCMV. nih.govnih.gov These findings support further exploration of flunarizine as a potential therapeutic agent for treating infections caused by pathogenic mammarenaviruses. nih.govpreprints.org
Antidepressant Research Potential via Serotonin (B10506) Transporter Inhibition
Flunarizine hydrochloride, a well-established calcium channel blocker, has emerged as a promising candidate for drug repurposing in the treatment of major depressive disorder (MDD) elsevierpure.comfrontiersin.orgnih.govconsensus.appnih.gov. The primary target for many antidepressant medications is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into presynaptic neurons elsevierpure.comfrontiersin.orgnih.govnih.gov. The inhibition of this transporter increases the availability of serotonin in the synapse, a key mechanism in alleviating depressive symptoms.
Recent preclinical research has focused on the potential of flunarizine to act as a SERT inhibitor. Through a virtual screening of 3,620 FDA-approved drugs, flunarizine was identified as a potential modulator of the serotonin transporter elsevierpure.comfrontiersin.orgnih.gov. Computational studies, including molecular docking and molecular dynamics (MD) simulations, have further elucidated this potential interaction. These studies revealed that flunarizine demonstrates a strong and stable binding configuration within the active site of the serotonin transporter elsevierpure.comfrontiersin.orgnih.govnih.gov.
The stability of the SERT-flunarizine complex was confirmed through 500-nanosecond MD simulations, which showed minimal structural deviations elsevierpure.comfrontiersin.orgnih.gov. This stability suggests that flunarizine could effectively inhibit SERT, potentially leading to prolonged inhibitory activity frontiersin.orgnih.gov. Molecular docking studies have indicated that flunarizine forms key interactions with critical residues of the serotonin transporter, including Thr439, which is a known serotonin binding site elsevierpure.comfrontiersin.orgnih.gov. This binding pattern is analogous to that of prescribed Selective Serotonin Reuptake Inhibitors (SSRIs) like Paroxetine, suggesting that flunarizine could function as a competitive inhibitor of serotonin binding to SERT nih.gov. The potential for flunarizine as an antidepressant was further supported by PASS (Prediction of Activity Spectra for Substances) predictions, which showed high potential for antidepressant and neurological disorder treatment with Pa (probability to be active) values ranging from 0.618 to 0.927 frontiersin.org.
Table 1: Computational Predictions for Flunarizine's Antidepressant Activity
| Parameter | Finding | Implication |
|---|---|---|
| Virtual Screening | Identified from 3,620 FDA-approved drugs as a potential SERT inhibitor. frontiersin.orgnih.gov | Highlights its potential for repurposing in major depressive disorder. |
| Molecular Docking | Shows strong and stable binding to the active site of the serotonin transporter. elsevierpure.comfrontiersin.orgnih.govnih.gov | Suggests effective modulation and inhibition of the transporter. |
| MD Simulations (500-ns) | Confirmed the stability of the SERT-flunarizine complex with minimal structural deviations. elsevierpure.comfrontiersin.orgnih.gov | Indicates potential for sustained inhibitory action on SERT. |
| PASS Prediction | Pa values between 0.618 and 0.927 for antidepressant and neurological disorder treatment. frontiersin.org | Confirms a high probability of biological effectiveness as an antidepressant. |
Anti-Prion Research Directions
Flunarizine has been identified as a potential therapeutic agent in the research of prion diseases, which are fatal neurodegenerative disorders caused by the misfolding and aggregation of the prion protein (PrPC) into its pathological form, PrPSc nih.govnih.gov. Preclinical studies have demonstrated that flunarizine can inhibit the propagation of PrPSc in cell cultures nih.govnih.gov.
In animal models, flunarizine has shown significant therapeutic potential. In prion-infected mice, treatment with flunarizine led to a significant prolongation of survival time nih.govnih.gov. Specifically, mice infected with the 127S prion strain and treated with 20 mg/kg of flunarizine three times per week showed an approximate 6% increase in mean survival time compared to the control group nih.gov.
The proposed mechanism for flunarizine's anti-prion activity involves the inhibition of the protein folding activity of the ribosome (PFAR) nih.gov. This has led to further research into other compounds with similar chemical structures to flunarizine. Using an in silico therapeutic repositioning approach, several other marketed drugs, including azelastine, duloxetine, ebastine, loperamide, and metixene, were identified and subsequently confirmed to have anti-prion activity nih.gov. Like flunarizine, these drugs reduced PrPSc propagation in both cell culture and mouse cerebellum organotypic slice cultures, and they also inhibited PFAR nih.gov. This line of research suggests that targeting PFAR could be a viable therapeutic strategy for prion diseases and potentially other proteinopathies nih.gov.
Table 2: Preclinical Anti-Prion Activity of Flunarizine and Related Compounds
| Compound | Activity | Model System | Mechanism |
|---|---|---|---|
| Flunarizine | Inhibited PrPSc propagation. nih.govnih.gov | Cell Culture | Inhibition of the Protein Folding Activity of the Ribosome (PFAR). nih.gov |
| Flunarizine | Significantly prolonged survival. nih.govnih.gov | Prion-infected Mice | Inhibition of PFAR. nih.gov |
| Azelastine, Duloxetine, Ebastine, Loperamide, Metixene | Reduced PrPSc propagation. nih.gov | Cell Culture & Mouse Cerebellum Organotypic Slice Culture | Inhibition of PFAR. nih.gov |
Research in Glioblastoma (Oncology)
Glioblastoma (GBM) is the most aggressive form of brain tumor, and current treatments have limited efficacy cnu.edu.twnih.gov. Preclinical research has explored the potential of flunarizine as a therapeutic agent for this challenging cancer cnu.edu.twnih.gov. Studies have shown that flunarizine exhibits cytotoxicity in various glioblastoma cell lines, including U-87 MG, LN-229, and U-118 MG, leading to cell death cnu.edu.twnih.gov.
The mechanism of action appears to involve the induction of apoptosis, or programmed cell death cnu.edu.twnih.gov. Flow cytometric analysis revealed an increase in apoptotic cells following treatment with flunarizine cnu.edu.twnih.gov. This apoptotic process was found to involve the activation of caspase 9, caspase 3, and Poly (ADP-ribose) polymerase (PARP), suggesting the involvement of the intrinsic apoptotic pathway nih.gov. Furthermore, flunarizine treatment has been shown to inhibit the activation of the Akt signaling pathway in U-87 MG cells cnu.edu.twnih.gov.
A significant finding in this area of research is the synergistic effect of flunarizine with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ) cnu.edu.twnih.gov. When combined with TMZ, flunarizine synergistically increased the cytotoxicity in all three tested GBM cell lines, enhancing their sensitivity to the chemotherapeutic drug cnu.edu.twnih.gov. In addition to its direct cytotoxic effects, flunarizine has also been identified as an inhibitor of radiotherapy-induced astrocyte reactivity biorxiv.org. In a glioblastoma mouse model, combining flunarizine with radiotherapy significantly improved survival by mitigating the tumor-supportive environment created by radiation-induced reactive astrocytes biorxiv.org. Mechanistically, it was found to inhibit radiation-induced fibrosis and directly suppress astrocytic TGF-beta activation biorxiv.org.
Table 3: IC50 Values of Flunarizine in Glioblastoma Cell Lines
| Cell Line | 24 hours (μg/ml) | 48 hours (μg/ml) |
|---|---|---|
| U-87 MG | 23.97 cnu.edu.tw | 19.86 cnu.edu.tw |
| U-118 MG | 30.82 cnu.edu.tw | 19.17 cnu.edu.tw |
| Glioblastoma Stem Cells | IC50 = 6.8 µM | Not Reported |
Future Directions and Interdisciplinary Research Opportunities for Flunarizine Hydrochloride
Integration of Multi-Omics Data in Preclinical Studies
To achieve a comprehensive understanding of the biological effects of Flunarizine (B1672889) hydrochloride, the integration of multi-omics data, including genomics, proteomics, and metabolomics, is a critical future direction. This approach allows researchers to move beyond a single-target view and embrace a holistic perspective of the drug's impact on complex biological systems.
Genomic analyses can pinpoint genetic variants that may influence how individuals respond to Flunarizine hydrochloride, paving the way for personalized therapeutic strategies. Proteomic studies can shed light on changes in protein expression and modifications following drug administration, offering valuable insights into the signaling pathways it affects. mdpi.com Furthermore, metabolomic profiling can identify alterations in metabolic pathways, providing a functional assessment of the drug's impact on cellular energy and biochemistry. The combined analysis of these "omics" datasets is essential for building a complete picture of Flunarizine hydrochloride's mechanism of action and for discovering new biomarkers to predict its effectiveness.
A summary of how different omics technologies can be applied in preclinical studies of Flunarizine hydrochloride is presented in the table below.
| Omics Technology | Application in Preclinical Studies | Potential Insights |
| Genomics | Identifying genetic polymorphisms influencing drug response. | Discovery of predictive biomarkers for patient stratification. |
| Proteomics | Profiling changes in protein expression and post-translational modifications. | Elucidation of modulated signaling pathways and off-target effects. |
| Metabolomics | Analyzing shifts in metabolic pathway activities. | Understanding the functional consequences of drug action on cellular processes. |
Advanced Modeling and Simulation Approaches for Complex Biological Systems
Advanced modeling and simulation techniques are becoming vital in pharmacology for predicting the behavior of drugs and understanding their interactions within intricate biological systems. For Flunarizine hydrochloride, these computational methods can be employed to model its binding affinity to various ion channels and receptors, simulate its pharmacokinetic and pharmacodynamic profiles, and forecast its effects on neuronal networks.
By integrating diverse experimental data, systems biology models can simulate the wide-ranging effects of Flunarizine hydrochloride across multiple biological levels, from molecular interactions to systemic responses in an organism. These in silico models can generate novel hypotheses that can be subsequently tested in the lab, thereby accelerating research and minimizing the need for animal testing. For example, modeling the influence of Flunarizine hydrochloride on calcium balance in different types of neurons could offer deeper insights into its therapeutic effects in conditions like migraine. nih.gov
Development of Novel Research Tools and Probes for Mechanistic Elucidation
To further unravel the molecular mechanisms of Flunarizine hydrochloride, the creation of innovative research tools and chemical probes is crucial. The development of fluorescently tagged versions of Flunarizine hydrochloride would enable scientists to visualize its location within cells and monitor its interactions with target proteins in real time. Similarly, photoaffinity probes could be used to permanently label and identify its binding partners, potentially uncovering new therapeutic targets and unintended off-target effects.
The creation of high-throughput screening assays using these novel probes could also speed up the discovery of new molecules that modulate the targets of Flunarizine hydrochloride. These advanced tools will be indispensable for confirming its known mechanisms and exploring new biological activities, which could lead to new therapeutic uses.
Key research tools and their potential applications are outlined in the table below.
| Research Tool/Probe | Application | Potential Discoveries |
| Fluorescently Labeled Flunarizine | Live-cell imaging and tracking. | Subcellular localization and dynamics of drug-target interactions. |
| Photoaffinity Probes | Covalent labeling and identification of binding partners. | Novel molecular targets and off-target interactions. |
| High-Throughput Screening Assays | Rapid screening of compound libraries. | New modulators of Flunarizine hydrochloride's targets. |
Exploration of Synergistic Mechanisms with Other Experimental Compounds in Preclinical Models
Investigating combination therapies that pair Flunarizine hydrochloride with other experimental compounds is a promising approach to boost therapeutic efficacy. In preclinical models, researchers can systematically explore the synergistic effects of Flunarizine hydrochloride when used in conjunction with other agents.
For instance, in cancer research, combining Flunarizine hydrochloride with existing chemotherapeutic drugs could enhance their ability to kill tumors by modulating calcium signaling pathways. nih.gov Preclinical studies that utilize both cell cultures and animal models are essential for identifying the most effective drug combinations and for understanding the synergistic mechanisms at play. These investigations have the potential to lead to new and improved treatment strategies for a variety of diseases.
Bridging Preclinical Findings to Translational Hypotheses for Further Research
A vital area of future research for Flunarizine hydrochloride involves the effective translation of preclinical findings into clinically relevant hypotheses. This requires a collaborative, multidisciplinary approach that connects basic scientific discoveries with clinical observations. crownbio.comd-nb.info Strong preclinical data demonstrating the compound's efficacy and mechanism of action in relevant disease models are fundamental for designing informative and successful clinical trials. crownbio.com
For example, preclinical evidence pointing to a neuroprotective role for Flunarizine hydrochloride could spur clinical studies to investigate its potential in treating neurodegenerative diseases. researchgate.net Likewise, findings from preclinical cancer studies could provide a strong rationale for clinical trials that assess its use as an adjuvant therapy. The development of reliable translational biomarkers will also be critical for monitoring patient responses to treatment and for identifying which patient populations are most likely to benefit from Flunarizine hydrochloride therapy.
Q & A
Q. What are the primary pharmacological mechanisms of flunarizine hydrochloride, and how are they experimentally validated?
Flunarizine hydrochloride acts as a selective calcium entry blocker with calmodulin-binding properties and histamine H1 receptor antagonism . Its efficacy in migraine prophylaxis and vestibular disorders is attributed to its ability to inhibit calcium overload in neuronal cells, reducing excitotoxicity. Experimental validation typically involves:
- Electrophysiological assays to measure calcium channel blockade in cell lines (e.g., SH-SY5Y neuroblastoma cells).
- Histamine receptor binding studies using radiolabeled ligands (e.g., [³H]-mepyramine) to quantify H1 receptor affinity .
- In vivo models of cortical spreading depression (CSD) in rodents to assess migraine prophylaxis mechanisms.
Q. What standardized protocols are used to assess flunarizine hydrochloride’s efficacy in preclinical models of migraine?
Preclinical studies commonly employ:
- CSD induction models in rats, where CSD frequency is measured via electrocorticography before and after treatment .
- Behavioral assays for light aversion and mechanical allodynia in migraine-susceptible transgenic mice.
- Dosage ranges : 10–20 mg/kg/day orally, aligned with human equivalent dosing (5–10 mg/day) .
Q. How is flunarizine hydrochloride characterized for purity and stability in experimental settings?
- Analytical methods : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for identity confirmation .
- Purity criteria : ≥99% by elemental analysis (C: 65.41%, H: 5.91%, Cl: 14.85%) .
- Stability testing : Accelerated degradation studies under heat (40°C), humidity (75% RH), and light exposure (ICH Q1A guidelines) .
Advanced Research Questions
Q. How should researchers design clinical trials to evaluate flunarizine hydrochloride in combination therapies (e.g., neuroacid or traditional formulations)?
- Randomized controlled trials (RCTs) : Use double-blinding and active controls (e.g., topiramate) with crossover designs to minimize bias .
- Outcome measures : Include validated scales like the Dizziness Handicap Inventory (DHI) and hemodynamic parameters (e.g., vertebrobasilar artery blood flow velocity) .
- Statistical power : A sample size of ≥40 patients per group is recommended to detect a 30% reduction in vertigo frequency (α = 0.05, β = 0.2) .
Q. What methodological challenges arise when reconciling contradictory data on flunarizine’s efficacy across studies?
- Dose-response variability : Discrepancies may stem from differences in dosing regimens (e.g., 5 mg vs. 10 mg daily) or patient stratification (e.g., episodic vs. chronic migraine) .
- Confounding factors : Concomitant medications (e.g., antidepressants) or comorbidities (e.g., hypertension) require rigorous covariate adjustment in meta-analyses .
- Publication bias : Use funnel plots and Egger’s regression to assess asymmetry in systematic reviews .
Q. How can researchers optimize analytical methods for quantifying flunarizine hydrochloride in biological matrices?
- Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane:isopropanol (3:1) improves recovery rates (>90%) from plasma .
- Detection limits : LC-MS/MS achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL, critical for pharmacokinetic studies .
- Matrix effects : Validate methods using six different plasma lots to control for ion suppression/enhancement .
Methodological Recommendations
- Reproducibility : Report full experimental details (e.g., HPLC column type, mobile phase) per journal guidelines like the Beilstein Journal of Organic Chemistry .
- Ethical compliance : Adhere to ICH GCP guidelines for clinical trials, including adverse event monitoring (e.g., sedation, weight gain) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
